molecular formula C7H15NO B1416122 cis-2-(Methoxymethyl)cyclopentanamine CAS No. 956722-42-2

cis-2-(Methoxymethyl)cyclopentanamine

Cat. No.: B1416122
CAS No.: 956722-42-2
M. Wt: 129.2 g/mol
InChI Key: VZBHNURRLOHCAS-RNFRBKRXSA-N
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Description

cis-2-(Methoxymethyl)cyclopentanamine: is an organic compound with the molecular formula C7H15NO. It is a cyclopentane derivative with a methoxymethyl group and an amine group attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

cis-2-(Methoxymethyl)cyclopentanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Methoxymethyl)cyclopentanamine typically involves the reaction of cyclopentanone with methoxymethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired cis-isomer .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and the reaction is monitored for optimal yield. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: cis-2-(Methoxymethyl)cyclopentanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce different amine derivatives .

Mechanism of Action

The mechanism of action of cis-2-(Methoxymethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    trans-2-(Methoxymethyl)cyclopentanamine: A stereoisomer with different spatial arrangement of the methoxymethyl and amine groups.

    2-(Methoxymethyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    2-(Methoxymethyl)cyclopentanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness: cis-2-(Methoxymethyl)cyclopentanamine is unique due to its specific cis-configuration, which can lead to different chemical and biological properties compared to its trans-isomer or other similar compounds. This uniqueness makes it valuable for specific applications where the cis-configuration is required .

Properties

IUPAC Name

(1R,2S)-2-(methoxymethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHNURRLOHCAS-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650900
Record name (1R,2S)-2-(Methoxymethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-42-2
Record name (1R,2S)-2-(Methoxymethyl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(Methoxymethyl)cyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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